3-Chloro-2-methoxy-6-methylpyridine
Description
3-Chloro-2-methoxy-6-methylpyridine is a substituted pyridine derivative characterized by three distinct functional groups: a chlorine atom at position 3, a methoxy group at position 2, and a methyl group at position 6. This compound (CAS: 1227593-97-6, MDL: MFCD16610601) is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis . Its reactivity and physicochemical properties are influenced by the electronic and steric effects of its substituents, which also dictate its applications in drug discovery and agrochemical development.
Properties
CAS No. |
1227581-07-8 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 |
InChI Key |
IXLVEJGDYMDMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-6-methylpyridine typically involves the chlorination of 2-methoxy-6-methylpyridine. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of 3-Chloro-2-methoxy-6-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: 3-Chloro-2-methoxy-6-methylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in hydroxylated derivatives.
Scientific Research Applications
3-Chloro-2-methoxy-6-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Research explores its potential as a precursor for drugs targeting neurological disorders and inflammatory diseases.
Industry: It is utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
Key Structural Analogs :
3-Chloro-6-methoxy-2-methylpyridine (CAS: 1227593-97-6):
- Substituents: Chloro (3), methoxy (6), methyl (2).
- Differences: The methoxy and methyl groups are swapped compared to the target compound. The methoxy group at position 6 reduces electron density at the para position, while the methyl at position 2 introduces steric hindrance near the nitrogen atom. This isomer is less reactive in electrophilic substitution due to the methoxy group’s meta-directing influence at position 6 .
6-Chloro-2-methoxy-3-nitropyridine (CAS: 934180-48-0):
- Substituents: Chloro (6), methoxy (2), nitro (3).
- Differences: The nitro group at position 3 is a strong electron-withdrawing group, deactivating the ring and directing further substitutions to the meta position. In contrast, the target compound’s chloro group at position 3 is moderately deactivating, making the target more reactive toward nucleophilic attacks at the ortho and para positions .
3-Amino-6-methoxy-2-methylpyridine hydrochloride (CAS: Not listed): Substituents: Amino (3), methoxy (6), methyl (2). Differences: The amino group at position 3 is highly activating, increasing the ring’s electron density and favoring electrophilic substitutions. This contrasts with the target’s chloro group, which reduces reactivity in such reactions .
Electronic and Steric Impacts :
- Methoxy Position : Methoxy at position 2 (target) is ortho/para-directing, while at position 6 (analogs), it is meta-directing.
- Chloro vs. Nitro : Chloro (moderate deactivator) allows milder reaction conditions compared to nitro (strong deactivator), which requires harsher reagents for substitutions.
- Methyl Group: The methyl group at position 6 (target) increases lipophilicity, enhancing solubility in organic solvents compared to polar substituents like nitro or amino groups .
Physicochemical Properties
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 3-Chloro-2-methoxy-6-methylpyridine | Cl (3), OMe (2), Me (6) | C₇H₈ClNO | 157.60 g/mol | High lipophilicity, moderate reactivity |
| 6-Chloro-2-methoxy-3-nitropyridine | Cl (6), OMe (2), NO₂ (3) | C₆H₅ClN₂O₃ | 188.57 g/mol | Low solubility, strong electron withdrawal |
| 3-Amino-6-methoxy-2-methylpyridine | NH₂ (3), OMe (6), Me (2) | C₇H₁₀N₂O | 138.17 g/mol | High reactivity, hydrophilic |
Biological Activity
3-Chloro-2-methoxy-6-methylpyridine (C₈H₈ClN₃O) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, focusing on its pharmacological implications.
3-Chloro-2-methoxy-6-methylpyridine is characterized by the following structural features:
- Molecular Formula : C₈H₈ClN
- Molecular Weight : 155.61 g/mol
- Chemical Structure : The compound contains a pyridine ring substituted with a chlorine atom, a methoxy group, and a methyl group.
Synthesis
The synthesis of 3-Chloro-2-methoxy-6-methylpyridine can be achieved through various methods, including nucleophilic substitution reactions and electrophilic aromatic substitutions. The regioselectivity of these reactions is influenced by the electronic properties of the substituents on the pyridine ring.
Biological Activity
The biological activities of 3-Chloro-2-methoxy-6-methylpyridine have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that 3-Chloro-2-methoxy-6-methylpyridine exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro assays have revealed that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to be linked to its ability to disrupt mitochondrial function and induce oxidative stress.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| MCF-7 | 22.1 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Molecules examined the antimicrobial efficacy of various pyridine derivatives, including 3-Chloro-2-methoxy-6-methylpyridine. The results indicated that this compound had a superior inhibitory effect compared to other derivatives, making it a candidate for further development as an antibiotic agent . -
Case Study on Anticancer Properties :
An investigation into the anticancer properties of 3-Chloro-2-methoxy-6-methylpyridine showed that it significantly inhibited cell proliferation in vitro and induced apoptosis through caspase activation pathways. This study supports the potential use of this compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
